molecular formula C6H9ClF3N5 B2679528 1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride CAS No. 2408975-75-5

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride

Cat. No.: B2679528
CAS No.: 2408975-75-5
M. Wt: 243.62
InChI Key: NZNNLDYBWJGMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride is a compound that combines a pyrrolidine ring with a tetrazole ring, featuring a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrrolidine with trifluoromethyl-substituted azides under controlled conditions to form the desired tetrazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds .

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride is unique due to the presence of both the pyrrolidine and tetrazole rings, along with the trifluoromethyl group. This combination imparts specific chemical and biological properties that make it valuable for research and industrial applications .

Properties

IUPAC Name

1-pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5-11-12-13-14(5)4-1-2-10-3-4;/h4,10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNNLDYBWJGMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=NN=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.